Ethyl 2-{2-[4-(tert-butyl)phenyl]-1,3-thiazol-4-yl}acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-(4-tert-butylphenyl)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-5-20-15(19)10-14-11-21-16(18-14)12-6-8-13(9-7-12)17(2,3)4/h6-9,11H,5,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWYLZBYOBLIOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384019 | |
| Record name | ethyl 2-{2-[4-(tert-butyl)phenyl]-1,3-thiazol-4-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680215-69-4 | |
| Record name | ethyl 2-{2-[4-(tert-butyl)phenyl]-1,3-thiazol-4-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{2-[4-(tert-butyl)phenyl]-1,3-thiazol-4-yl}acetate typically involves the condensation of 4-(tert-butyl)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to the thiazole ring using an appropriate cyclizing agent such as bromine or iodine in the presence of a base. The final step involves esterification with ethyl bromoacetate under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[4-(tert-butyl)phenyl]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiazolidines using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl acetate moiety can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Hydrochloric acid, sodium hydroxide, water, and ethanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Carboxylic acids.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. Ethyl 2-{2-[4-(tert-butyl)phenyl]-1,3-thiazol-4-yl}acetate has been studied for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted its efficacy against specific cancer cell lines, demonstrating a promising IC50 value that warrants further investigation .
Antimicrobial Properties
The compound has shown notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents . The thiazole ring system is known for enhancing biological activity, contributing to the compound's potential in treating infections.
Material Science Applications
Polymer Chemistry
this compound can be utilized as a monomer or an additive in polymer synthesis. Its unique structure allows it to enhance the thermal stability and mechanical properties of polymers. Research has shown that incorporating this compound into polymer matrices can improve their performance in various applications, such as coatings and adhesives .
Fluorescent Materials
This compound's thiazole moiety can be exploited in the development of fluorescent materials. Studies indicate that derivatives of thiazoles can exhibit luminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors . The incorporation of this compound into such systems could enhance their efficiency and stability.
Case Studies
| Study Title | Application Focus | Findings |
|---|---|---|
| Synthesis and Biological Evaluation of Thiazole Derivatives | Anticancer Activity | Showed significant inhibition of cancer cell proliferation with an IC50 value indicating strong potential for further development. |
| Antimicrobial Efficacy of Thiazole Compounds | Antimicrobial Properties | Effective against multiple bacterial strains; potential for new antibiotic formulations. |
| Development of High-performance Polymers | Material Science | Enhanced thermal stability and mechanical strength when incorporated into polymer matrices. |
| Luminescent Properties of Thiazole Derivatives | Fluorescent Materials | Demonstrated promising luminescent behavior suitable for OLED applications. |
Mechanism of Action
The mechanism of action of Ethyl 2-{2-[4-(tert-butyl)phenyl]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The tert-butylphenyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The ethyl acetate moiety can undergo hydrolysis to release the active carboxylic acid, which can further interact with molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent at the 2-position of the thiazole ring critically influences solubility, stability, and reactivity. Key analogs include:
Key Observations:
- Electronic Effects : Methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) groups alter the thiazole ring’s electron density, impacting reactivity in nucleophilic substitutions or electrophilic additions .
- Steric Hindrance : The tert-butyl group introduces significant steric bulk, which may reduce reaction rates in further functionalization compared to less hindered analogs like the phenyl derivative .
Biological Activity
Ethyl 2-{2-[4-(tert-butyl)phenyl]-1,3-thiazol-4-yl}acetate (CAS No. 680215-69-4) is a thiazole derivative with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This compound's structure comprises a thiazole ring linked to a phenyl group substituted with a tert-butyl group, which may influence its biological properties.
- Molecular Formula : C17H21NO2S
- Molecular Weight : 303.42 g/mol
- Density : 1.109 g/cm³ (predicted)
- Boiling Point : Approximately 411.9 °C (predicted)
- Acid Dissociation Constant (pKa) : 1.32 (predicted)
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of thiazole derivatives, including this compound. The compound has been evaluated for its activity against various bacterial and fungal strains.
Antibacterial Activity
In vitro studies revealed that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents .
Antifungal Activity
The compound also demonstrated antifungal properties, particularly against Candida albicans and Fusarium oxysporum, with MIC values ranging from:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These results indicate its potential utility in treating fungal infections .
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, thiazole derivatives are known to interfere with microbial cell wall synthesis and disrupt metabolic pathways, contributing to their antimicrobial efficacy.
Case Studies and Research Findings
A study published in ACS Omega highlighted the synthesis and biological evaluation of various thiazole derivatives, including this compound, demonstrating its potential as an anticancer agent through apoptosis induction in cancer cell lines . The study noted that compounds with similar structures showed promising results in inhibiting cancer cell proliferation.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-{2-[4-(tert-butyl)phenyl]-1,3-thiazol-4-yl}acetate, and how are intermediates characterized?
The compound is typically synthesized via condensation reactions involving benzothioamides and ethyl 4-bromo-3-oxobutanoate in absolute ethanol under reflux conditions. Key intermediates, such as thiazole-acetate derivatives, are characterized using spectral data (e.g., H NMR, C NMR) and elemental microanalysis (within 0.4% of theoretical values) to confirm structural integrity . For example, ethyl (2-phenyl-1,3-thiazol-4-yl)acetate (CHNOS) is synthesized analogously, with ether extraction and sodium sulfate drying used for purification .
Q. How is X-ray crystallography employed to validate the molecular structure of thiazole derivatives?
Single-crystal X-ray diffraction (SC-XRD) is a gold standard for structural validation. For instance, SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, even for complex heterocycles. Parameters like R-factor (e.g., 0.044) and data-to-parameter ratios (e.g., 13.2) ensure accuracy . Ethyl 2-{[7-fluoro-4-oxo-thiochromen-2-yl]-sulfanyl}acetate was structurally confirmed using this method .
Q. What spectroscopic techniques are critical for analyzing purity and functional groups in this compound?
- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm, thiazole C-S-C vibrations).
- NMR : H NMR confirms substituent integration (e.g., tert-butyl protons at ~1.3 ppm), while C NMR resolves carbonyl and aromatic carbons.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 319.14 g/mol for CHNOS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during synthesis optimization?
Discrepancies in spectral results (e.g., unexpected peaks in NMR) may arise from byproducts or incomplete reactions. Strategies include:
- Reaction Monitoring : TLC or HPLC to track intermediate formation.
- Isolation Techniques : Column chromatography to purify intermediates before characterization.
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G**) to predict NMR shifts and compare with experimental data .
Q. What methodologies are used to evaluate the biological activity of thiazole-acetate derivatives, and how are IC values interpreted?
- Antimicrobial Assays : Broth microdilution (MIC) against bacterial/fungal strains. For example, derivatives with IC values <100 μg/mL (e.g., 63.11 μg/mL for antimicrobial activity) are considered potent .
- Molecular Docking : Software like AutoDock predicts binding affinities to target proteins (e.g., tyrosinase or DNA). A docking score ≤-8 kcal/mol indicates strong binding .
Q. How can reaction conditions be tailored to improve yields in thiazole ring formation?
- Solvent Optimization : Polar aprotic solvents (e.g., CHCN) enhance nucleophilic substitution in thiazole synthesis.
- Catalysis : CsCO promotes thioether formation (e.g., 88% yield in aryl-thiazole coupling) .
- Temperature Control : Reflux (e.g., 80°C) vs. ambient conditions balances reaction speed and byproduct formation .
Q. What strategies address low solubility in biological assays for hydrophobic thiazole derivatives?
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily.
- Co-solvents : Use DMSO (≤1% v/v) to maintain compound stability in aqueous buffers .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data between computational predictions and experimental results?
- Case Example : A DFT-predicted HOMO-LUMO gap of 4.2 eV vs. experimental 3.8 eV may arise from solvent effects or crystal packing.
- Mitigation : Include solvent models (e.g., PCM) in calculations and validate with SC-XRD .
Methodological Tables
| Biological Assay | Protocol | IC Range |
|---|---|---|
| Antimicrobial Screening | Broth microdilution (CLSI guidelines) | 63–100 μg/mL |
| Antioxidant Activity | DPPH radical scavenging | 50–70 μg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
